molecular formula C20H23N7 B2921987 N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)cyclohexanamine CAS No. 79202-96-3

N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)cyclohexanamine

Cat. No.: B2921987
CAS No.: 79202-96-3
M. Wt: 361.453
InChI Key: OAJLFCMZFUYAIO-UHFFFAOYSA-N
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Description

N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)cyclohexanamine is a tertiary amine featuring a cyclohexane backbone substituted with two benzotriazole moieties via methylene bridges. Its molecular formula is C₂₀H₂₁N₇, with a molecular weight of 359.44 g/mol.

Properties

IUPAC Name

N,N-bis(benzotriazol-1-ylmethyl)cyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7/c1-2-8-16(9-3-1)25(14-26-19-12-6-4-10-17(19)21-23-26)15-27-20-13-7-5-11-18(20)22-24-27/h4-7,10-13,16H,1-3,8-9,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJLFCMZFUYAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CN2C3=CC=CC=C3N=N2)CN4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)cyclohexanamine typically involves the reaction of cyclohexanamine with benzotriazole derivatives. One common method is the reaction of cyclohexanamine with 1H-1,2,3-benzotriazole-1-carbaldehyde under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)cyclohexanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexylamines. Substitution reactions can result in a variety of substituted cyclohexanamine derivatives .

Scientific Research Applications

N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)cyclohexanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The benzotriazol-1-ylmethyl groups can act as electron-donating or electron-withdrawing groups, influencing the reactivity of the compound. The compound may interact with enzymes and receptors in biological systems, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The table below compares N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)cyclohexanamine with related compounds based on molecular structure, synthesis, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Method Applications/Properties
This compound C₂₀H₂₁N₇ 359.44 Benzotriazole, cyclohexanamine Likely alkylation of cyclohexanamine with benzotriazole methyl chloride Potential ligand for metal coordination, stabilizer
N-Cyclohexyl-N-ethyl-1H-benzo[d][1,2,3]triazole-1-carboxamide (10l) C₁₄H₁₈N₄O 258.32 Benzotriazole, carboxamide Reaction of benzotriazole carbonyl chloride with N-ethylcyclohexanamine CNS-active inhibitor (e.g., BIA 10-2474)
N,N-Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)prop-2-yn-1-amine C₁₈H₂₇N₇ 341.46 tert-butyl triazole, propargylamine Click chemistry (azide-alkyne cycloaddition) Enzyme-like catalysis, transition metal cofactors
N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyaniline C₂₀H₁₉N₇O 373.42 Benzotriazole, methoxy aniline Substituted aniline alkylation with benzotriazole Electronic/optical materials due to aromaticity
Key Observations:
  • Backbone Variations: The cyclohexanamine backbone in the target compound provides steric bulk and flexibility compared to rigid aromatic amines (e.g., 4-methoxyaniline in ). This may enhance solubility in nonpolar solvents or influence metal-ligand binding dynamics.
  • Functional Groups : Carboxamide derivatives (e.g., 10l ) exhibit hydrogen-bonding capability, whereas the methylene-linked benzotriazoles in the target compound prioritize steric and electronic effects.
  • Synthesis Efficiency : Click chemistry methods (e.g., ) achieve higher yields (up to 78%) compared to carboxamide syntheses (~43% in ), suggesting room for optimization in the target compound’s preparation.

Biological Activity

N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)cyclohexanamine is a compound that has garnered attention due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, antifungal, and antitubercular activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of the benzotriazole moiety, known for its versatile biological behavior. The benzotriazole structure contributes to various interactions with biological targets, enhancing its pharmacological potential.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of benzotriazole derivatives, including this compound. Research indicates that compounds containing this structure exhibit significant antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
4cStaphylococcus aureus6.25 μg/mL
4a-sEscherichia coli12.5 μg/mL
17hCandida albicans>50 μg/mL

The antibacterial activity was particularly noted against Bacillus subtilis and Escherichia coli, with MIC values indicating effective inhibition at low concentrations. The presence of bulky hydrophobic groups in certain derivatives was correlated with enhanced antimicrobial efficacy.

Antifungal Activity

In addition to antibacterial properties, this compound has shown potential as an antifungal agent. Studies have demonstrated that derivatives with the benzotriazole nucleus possess antifungal activity against various strains.

Case Study: Antifungal Evaluation

A study conducted by Suma et al. evaluated a series of benzotriazole derivatives for their antifungal activity against Candida albicans. The results indicated that certain compounds exhibited significant growth inhibition, suggesting that modifications to the benzotriazole structure could enhance antifungal properties .

Antitubercular Activity

Research has also explored the antitubercular activity of benzotriazole derivatives. A series of compounds were synthesized and screened for their ability to inhibit the growth of Mycobacterium tuberculosis. The findings revealed that some derivatives exhibited promising antitubercular activity comparable to standard treatments.

Table 2: Antitubercular Activity

CompoundActivity LevelReference
4a-sModerate
20High

The mechanism by which this compound exerts its biological effects is believed to involve the disruption of microbial cell membranes and interference with critical metabolic pathways. The benzotriazole moiety may interact with specific enzymes or receptors within microbial cells, leading to growth inhibition.

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